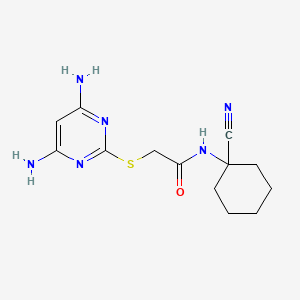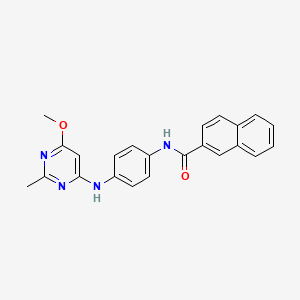![molecular formula C14H13N3O3S3 B2728456 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide CAS No. 701273-56-5](/img/structure/B2728456.png)
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
説明
“N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide” is a chemical compound . It has a molecular formula of C14H13N3O3S3 .
Molecular Structure Analysis
The molecular structure of “N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide” consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 3 sulfur atoms . The average mass is 367.466 Da and the monoisotopic mass is 367.011902 Da .科学的研究の応用
Corrosion Inhibitor Applications
Benzothiazole derivatives, including compounds with structural similarities to N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide, have been studied for their corrosion inhibiting effects. For instance, Hu et al. (2016) investigated the corrosion inhibition efficiency of two benzothiazole derivatives on steel in a 1M HCl solution, showing that these compounds offer stability and high inhibition efficiencies, which can be adsorbed onto surfaces by both physical and chemical means (Hu et al., 2016).
Synthesis and Chemical Applications
Research on the synthesis of benzothiazoles and thiazolopyridines from thioamides through a metal- and reagent-free method highlights the versatility of similar compounds in creating pharmaceuticals and organic materials. Qian et al. (2017) reported a TEMPO-catalyzed electrolytic C–H thiolation for the synthesis of these compounds, demonstrating an efficient pathway to access a variety of benzothiazoles and thiazolopyridines (Qian et al., 2017).
Anticancer and Antimicrobial Applications
Synthetic methodologies have been developed for compounds incorporating the benzothiazole structure to target various biological activities. For example, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against multiple human cancer cell lines, showcasing promising anticancer activity for most synthesized compounds (Tiwari et al., 2017). Additionally, Sindhe et al. (2016) explored the antimicrobial and antioxidant activities of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, indicating good biological activities and suggesting potential pharmaceutical applications (Sindhe et al., 2016).
作用機序
Target of Action
Mode of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may affect pathways crucial for the survival or replication of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , the compound likely leads to the inhibition of M. tuberculosis growth or survival.
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research is ongoing to understand how the effects of this compound vary with different dosages in animal models. This includes studying any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being studied. This includes investigating any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c1-17(2)23(19,20)9-5-6-10-12(8-9)22-14(15-10)16-13(18)11-4-3-7-21-11/h3-8H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTHDCJMNYIKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


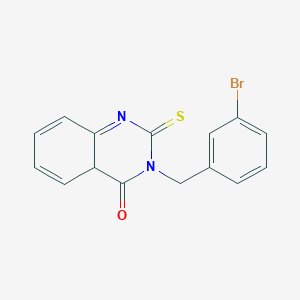

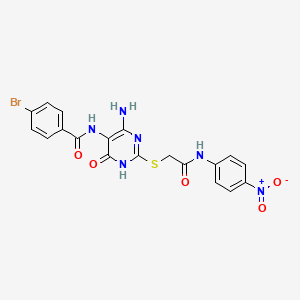

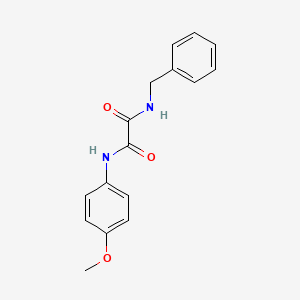
![8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2728380.png)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2728382.png)
![5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2728383.png)


